N-Hydroxy Group: Molecular Geometry & Electronic Profile
The presence of the N-hydroxy group fundamentally alters the compound's physicochemical and biological properties compared to its non-hydroxylated analog, 4-Bromo-3-fluoro-benzamidine . While direct comparative bioactivity data is not available in the public domain, the structural difference is a primary driver for procurement in specific synthetic routes and SAR studies.
| Evidence Dimension | Structural Feature |
|---|---|
| Target Compound Data | N-hydroxybenzamidine core |
| Comparator Or Baseline | 4-Bromo-3-fluoro-benzamidine (lacks the N-hydroxy group) |
| Quantified Difference | N/A (Qualitative difference) |
| Conditions | Structural analysis; class-based inference |
Why This Matters
The N-hydroxy group is a crucial functional handle for further derivatization and modulates hydrogen-bonding interactions, enabling applications unavailable to the parent benzamidine.
